molecular formula C11H14F3NO2 B2734529 {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine CAS No. 1152538-73-2

{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine

Cat. No.: B2734529
CAS No.: 1152538-73-2
M. Wt: 249.233
InChI Key: QOFDCMFILIISMU-UHFFFAOYSA-N
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Description

{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine is a chemical compound with the molecular formula C11H14F3NO2 and a molecular weight of 249.23 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of various substituted phenoxy derivatives

Scientific Research Applications

{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(methylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-15-6-9(16)7-17-10-4-2-8(3-5-10)11(12,13)14/h2-5,9,15-16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFDCMFILIISMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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